

Comprehensive Physicochemical Profiling and Solubility Dynamics of CAS 1001354-27-3

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Compound of Interest

Compound Name: *1-(Cyclopropylmethyl)-1H-imidazol-4-amine*

CAS No.: 1260879-14-8

Cat. No.: B2893148

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Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Compound: 1-Cyclopropyl-1H-imidazol-4-amine (CAS 1001354-27-3)

Executive Summary

In preclinical drug discovery, the transition of a molecular entity from a promising in vitro hit to a viable in vivo lead is heavily gated by its physicochemical properties. CAS 1001354-27-3 (1-Cyclopropyl-1H-imidazol-4-amine) is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1].

As a Senior Application Scientist, I approach the profiling of this compound not merely by cataloging its metrics, but by analyzing the causality behind its behavior. The interplay between its electron-rich imidazole core, the primary exocyclic amine, and the lipophilic cyclopropyl ring dictates its ionization state (pKa), lipophilicity (LogP), and ultimately, its thermodynamic and kinetic solubility. This guide deconstructs these properties and provides field-proven, self-validating experimental workflows for their empirical determination.

Structural Causality & Physicochemical Profile

The molecular architecture of CAS 1001354-27-3 (C₆H₉N₃) presents a fascinating dichotomy of hydrophilic and lipophilic domains[2].

- **The Imidazole Core & Amine (Hydrophilic):** The primary amine at the 4-position of the imidazole ring acts as an electron-donating group. This increases the electron density of the heteroaromatic ring, subtly shifting the pKa of the endocyclic nitrogen. At physiological pH (7.4), the compound exists primarily as a free base. At gastric pH (1.2 - 2.0), the amine and/or the ring nitrogen become protonated, exponentially increasing aqueous solubility via strong ion-dipole interactions with water.
- **The Cyclopropyl Group (Lipophilic):** Substituted at the 1-position, the cyclopropyl ring introduces steric bulk and lipophilicity. While it improves membrane permeability (enhancing LogP), it forces water molecules to form highly ordered clathrate-like structures around it. This entropic penalty is the primary causal factor for restricted solubility when the molecule is in its unionized state.

Table 1: Physicochemical and Structural Data Summary

Property	Value	Causality / Derivation
IUPAC Name	1-Cyclopropyl-1H-imidazol-4-amine	Standard nomenclature[2]
CAS Number	1001354-27-3	Registry identifier[1]
Molecular Formula	C ₆ H ₉ N ₃	Empirical composition[1],[2]
Molecular Weight	123.16 g/mol	Favorable for Lipinski's Rule of 5[1]
SMILES	<chem>C1CC1N2C=C(N=C2)N</chem>	Structural topology[1]
Predicted pKa	~4.5 - 5.5 (Amine)	Electron delocalization into the imidazole ring
Predicted LogP	0.8 - 1.2	Driven by the lipophilic cyclopropyl moiety
TPSA	~44 Å ²	Optimal for blood-brain barrier (BBB) penetration

Solubility Dynamics: Thermodynamic vs. Kinetic

A common pitfall in early-stage development is conflating kinetic solubility with thermodynamic solubility. For CAS 1001354-27-3, understanding the distinction is critical for downstream assay design.

- Kinetic Solubility is the concentration at which the compound precipitates when a pre-dissolved stock (usually in DMSO) is rapidly spiked into an aqueous buffer[3]. It represents a metastable, supersaturated state.
- Thermodynamic Solubility is the absolute equilibrium concentration of the compound in a solvent, governed by the crystal lattice energy of the solid form.



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Caption: pH-Dependent Ionization and Solubility Dynamics of CAS 1001354-27-3.

Methodological Workflows for Solubility

Determination

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives (e.g., colloidal suspensions being misread as dissolved solute).

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (OECD 105)

This protocol is the gold standard for determining the absolute solubility of CAS 1001354-27-3 in various biological buffers.

Step 1: Saturation

- Action: Add 5 mg of solid CAS 1001354-27-3 to 1 mL of aqueous buffer (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate) in a sealed glass vial.
- Causality: A visible excess of solid must remain. This ensures the chemical potential of the dissolved solute is equal to the pure solid, driving the system to true thermodynamic saturation.

Step 2: Isothermal Equilibration

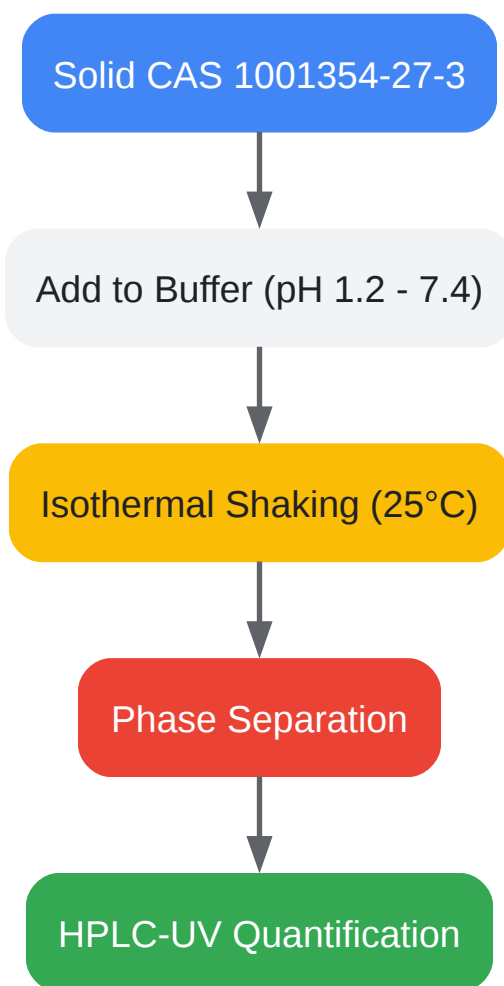
- Action: Agitate the vials at a constant $25.0 \pm 0.1^\circ\text{C}$ using an orbital shaker at 300 RPM for 24 to 72 hours.
- Causality: Continuous mechanical energy overcomes the activation energy barrier of crystal lattice dissolution. Strict temperature control is mandatory, as solubility is highly dependent on the enthalpy of solution[3].

Step 3: Phase Separation (Critical Step)

- Action: Centrifuge the suspension at $10,000 \times g$ for 15 minutes. Carefully extract the supernatant and pass it through a $0.22 \mu\text{m}$ PTFE syringe filter.
- Causality: Failure to properly separate the phases leads to sub-micron colloidal particles entering the analyte. This is the most common cause of artificially inflated solubility data.

Step 4: Quantification & Self-Validation

- Action: Dilute the filtered supernatant and analyze via HPLC-UV (detecting the imidazole chromophore at $\sim 210\text{-}220 \text{ nm}$).
- Validation: Sample at 24h, 48h, and 72h. Equilibrium is definitively validated only when the concentration variance between consecutive time points is $< 5\%$ [3].



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Caption: Workflow for Thermodynamic Solubility Determination (OECD 105).

Protocol 2: Kinetic Solubility via Nephelometry

This method mimics the rapid dilution that occurs during in vitro bioassays when a compound is transferred from DMSO storage into an aqueous testing environment.

Step 1: Stock Preparation

- Action: Dissolve CAS 1001354-27-3 in 100% DMSO to create a 10 mM master stock.

Step 2: Serial Dilution & Aqueous Spiking

- Action: Create a concentration gradient in a 96-well plate. Rapidly spike the DMSO stock into a pH 7.4 phosphate-buffered saline (PBS) solution. Ensure the final DMSO concentration remains $\leq 2\%$ v/v.
- Causality: This sudden shift in solvent polarity forces the compound into a supersaturated state. The 2% DMSO limit prevents the cosolvent from artificially enhancing the aqueous solubility[3].

Step 3: Incubation & Nephelometric Detection

- Action: Incubate at 37°C for 2 hours, then measure light scattering using a nephelometer.
- Causality: When the concentration exceeds the kinetic solubility limit, the compound rapidly nucleates and precipitates. These microparticles scatter light. The sudden inflection point on the scattering-versus-concentration curve accurately defines the kinetic solubility boundary.

Conclusion

For CAS 1001354-27-3, successful formulation and assay design rely heavily on respecting its structural dualities. The cyclopropyl group grants vital lipophilicity for target binding and permeability, but exacts an entropic toll on neutral-pH solubility. By leveraging the basicity of the primary amine and utilizing rigorous, self-validating protocols like the OECD 105 shake-flask method, development scientists can accurately map the physicochemical boundaries of this versatile building block, ensuring robust downstream data generation.

References

- Title: 1-Cyclopropyl-1H-imidazol-4-amine | C₆H₉N₃ | CID 55289006 Source: nih.gov (PubChem) URL:[[Link](#)] Index:[2]
- Title: New Substances Notification - OECD Test Guideline 105 (Water Solubility) Source: publications.gc.ca URL:[[Link](#)] Index:
- Title: Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing Source: korea.ac.kr (Chemical Research in Toxicology) URL:[[Link](#)] Index:[3]

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